molecular formula C17H20N2O7 B12322849 trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester

Cat. No.: B12322849
M. Wt: 364.3 g/mol
InChI Key: CAVBICHEBRPWPW-UHFFFAOYSA-N
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Description

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, Methyl Ester (CAS: H924523) is a nicotine metabolite formed via hepatic glucuronidation. It is structurally characterized by a glucuronic acid moiety conjugated to the hydroxycotinine backbone, with a methyl ester group at the glucuronide’s carboxyl position. Its synthesis involves enzymatic modifications of nicotine, including hydroxylation and subsequent glucuronidation, followed by esterification .

Properties

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

methyl 3,4-dihydroxy-2-(1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl)oxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3

InChI Key

CAVBICHEBRPWPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester typically involves multiple steps, starting from cotinine. The process includes hydroxylation, glucuronidation, and esterification reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research. it can be synthesized in specialized laboratories using controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

  • Metabolism Studies :
    • The compound is significant in studies investigating nicotine metabolism. It serves as a biomarker for nicotine exposure and is useful in understanding the pharmacokinetics of nicotine and its metabolites in humans .
  • Toxicology Research :
    • As a glucuronide conjugate, it plays a role in detoxification pathways. Understanding its formation can help assess the toxicological impacts of nicotine and its derivatives on human health .
  • Drug Development :
    • The methyl ester form may be explored for developing drugs targeting nicotine addiction or for therapeutic agents that modulate nicotinic acetylcholine receptors .

Analytical Applications

  • Biomarker Identification :
    • The compound is used as a marker in clinical studies to evaluate smoking cessation therapies. Its presence in biological samples (e.g., urine) indicates nicotine intake and helps assess the efficacy of anti-smoking interventions .
  • Enzymatic Activity Studies :
    • Research involving the enzymatic synthesis of glucuronides often utilizes this compound to study the activity of UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism .

Case Studies

  • Nicotine Metabolism Research :
    • A study demonstrated that measuring levels of trans-3'-hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide in urine can provide insights into individual differences in nicotine metabolism among smokers and non-smokers .
  • Impact on Health Outcomes :
    • Research has shown that higher concentrations of this metabolite correlate with reduced smoking rates in participants undergoing cessation programs, highlighting its potential as an indicator of successful intervention .

Mechanism of Action

The mechanism of action of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester involves its interaction with various enzymes involved in nicotine metabolism. It primarily targets enzymes such as cytochrome P450, which play a crucial role in the oxidation and glucuronidation of nicotine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of glucuronide-conjugated metabolites and synthetic derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Comparison

Compound Name Key Structural Features Origin Biological Activity References
trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, Methyl Ester Glucuronide methyl ester, 4-deoxy-4,5-didehydro modification on glucuronic acid, hydroxycotinine backbone Nicotine metabolite Carcinogenic, biomarker for nicotine metabolism
Nicotine-N-(4-deoxy-4,5-didehydro)-β-D-glucuronide Glucuronide without methyl ester, nicotine backbone Nicotine metabolite Non-carcinogenic metabolite, urinary excretion marker
Hypolaetin 8-O-β-D-glucuronide 6''-methyl ester Flavonoid glucuronide methyl ester, 8-hydroxyl substitution Plant (S. foetida) Antioxidant, enzyme inhibition (hypothesized)
Quercetin 3-O-β-D-(glucuronide methyl ester) Flavonol glucuronide methyl ester, 3-hydroxyl substitution Plant (Ovidia spp.) Acetylcholinesterase (AChE) inhibition, strong binding energy (-10.5 kcal/mol)
4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester Synthetic glucuronide methyl ester, iodophenyl group, acetyl protection Synthetic intermediate Substrate analog for glycosaminoglycan-degrading enzymes (e.g., β-glucuronidases)

Key Differences

Origin and Role: The target compound is a mammalian metabolite linked to nicotine detoxification and carcinogenesis. In contrast, plant-derived glucuronides (e.g., Hypolaetin and Quercetin derivatives) are involved in antioxidant defense . Synthetic analogs (e.g., 4-Iodophenyl glucuronide methyl ester) serve as enzyme substrates or intermediates, lacking direct metabolic roles .

Methyl esterification in the target compound stabilizes the glucuronide moiety, contrasting with carboxylate-containing derivatives (e.g., Quercetin 3-O-β-D-glucuronide), which exhibit stronger hydrogen-bonding interactions in enzyme inhibition .

Biological Activity: The target compound’s carcinogenicity contrasts with the antioxidant properties of plant-derived glucuronides (e.g., luteolin-7-O-β-D-glucuronide methyl ester) . Compared to synthetic intermediates (e.g., 4-Nitrophenyl glucuronide methyl ester), the target compound’s biological impact arises from endogenous metabolic processes rather than engineered enzyme interactions .

Metabolic and Pharmacokinetic Considerations

  • Enzymatic Stability: The methyl ester group in the target compound may resist premature hydrolysis by esterases, prolonging its half-life compared to non-esterified glucuronides .
  • Solubility : The 2,3,4-Tri-O-isobutyryl derivative (sc-223469) introduces steric hindrance, reducing aqueous solubility but enhancing lipid membrane interaction—a feature absent in the target compound .

Biological Activity

Trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester is a significant metabolite of nicotine, derived from the hydroxylation and glucuronidation of trans-3'-hydroxycotinine. Its complex structure includes a glucuronide moiety and a methyl ester, which enhance its solubility and bioavailability. This compound has been the subject of various studies due to its potential pharmacological effects and interactions within biological systems.

  • Molecular Formula : C₁₆H₁₈N₂O₇
  • Molecular Weight : 350.32 g/mol
  • Melting Point : 56-58°C
  • Solubility : Soluble in chloroform, dichloromethane, and methanol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the effects of nicotine on neurotransmission and neuroprotection.
  • Metabolic Pathways : It undergoes extensive metabolism in the liver, primarily via UDP-glucuronosyltransferases (UGTs), leading to its excretion and influencing its pharmacokinetics .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular signaling pathways associated with inflammation and oxidative stress. Notably, it has been shown to:

  • Reduce the production of pro-inflammatory cytokines in human cell lines.
  • Exhibit antioxidant properties by scavenging free radicals, potentially mitigating oxidative damage in neuronal cells.

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

  • Neuroprotective Effects : In rodent models, administration of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide resulted in improved cognitive function and reduced neurodegeneration markers following induced oxidative stress.
  • Cardiovascular Impact : The compound has shown potential benefits in cardiovascular health by improving endothelial function and reducing blood pressure in hypertensive models.

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide on cognitive decline in Alzheimer’s disease models. The results indicated that treatment with this compound led to:

  • A significant decrease in amyloid-beta plaque accumulation.
  • Enhanced synaptic plasticity as measured by long-term potentiation (LTP) assays.

Case Study 2: Anti-inflammatory Effects in Diabetes Models

Another study explored the anti-inflammatory properties of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide in diabetic mice. Key findings included:

  • A reduction in serum levels of inflammatory markers such as TNF-alpha and IL-6.
  • Improved insulin sensitivity as evidenced by glucose tolerance tests.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide compared to other nicotine metabolites:

Compound NameMolecular FormulaUnique Features
CotinineC₁₀H₁₂N₂OPrimary metabolite; less polar than trans-hydroxycotinine
Trans-3'-HydroxycotinineC₁₀H₁₃N₂OMajor metabolite; exhibits neuroprotective properties
Trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronideC₁₆H₁₈N₂O₇Enhanced solubility; potential anti-inflammatory effects

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